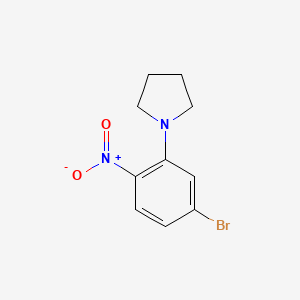

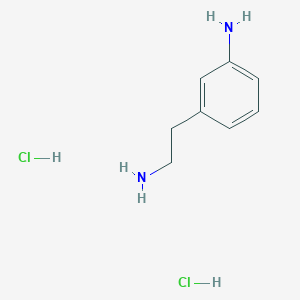

![molecular formula C8H15N B1522379 8-Azabicyclo[5.2.0]nonane CAS No. 39872-95-2](/img/structure/B1522379.png)

8-Azabicyclo[5.2.0]nonane

Descripción general

Descripción

Synthesis Analysis

The synthesis of 8-Azabicyclo[5.2.0]nonane has been a topic of interest in many research studies. For instance, the enantioselective construction of the 8-azabicyclo scaffold has been applied in the synthesis of tropane alkaloids . This process involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Molecular Structure Analysis

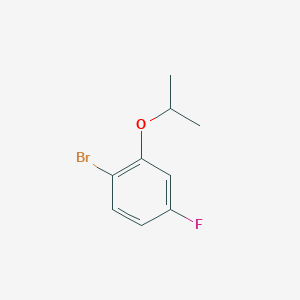

The molecular structure of 8-Azabicyclo[5.2.0]nonane is characterized by a bicyclic framework. The InChI code for this compound is 1S/C8H15N/c1-2-4-7-6-9-8(7)5-3-1/h7-9H,1-6H2 . The molecular weight of this compound is 125.21 .

Chemical Reactions Analysis

The chemical reactions involving 8-Azabicyclo[5.2.0]nonane are quite complex. For instance, the construction of the 8-azabicyclo scaffold involves a number of important methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo architecture .

Physical And Chemical Properties Analysis

8-Azabicyclo[5.2.0]nonane is a liquid at room temperature . The compound should be stored at room temperature .

Aplicaciones Científicas De Investigación

-

Biologically Active Diversely Functionalized Bicyclo [3.3.1]nonanes

- Application Summary : The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products due to its exceptional characteristics. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

- Methods of Application : This review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues .

- Results or Outcomes : The review provides a comprehensive overview of the anticancer activities of few selective compounds .

-

Regioselective Ring Openings in the 3,5-dioxa-8-azabicyclo-[5.2.0]nonane Ring System

- Application Summary : The study focuses on distinguishing between primary and secondary hydroxyl groups in the presence of a β-lactam moiety .

- Methods of Application : Benzylidene acetal protection and reductive cleavage were used. When the reductive ring opening was carried out using diisobutylaluminium hydride, the benzylidene acetal group remained intact, while the β-lactam was reduced to the corresponding β-amino alcohol .

- Results or Outcomes : The acetal cleavage with sodium cyanoborohydride was successful, resulting mainly in a β-lactam compound bearing the benzyloxy group on the secondary carbon atom .

-

Different Routes for the Construction of Biologically Active Diversely Functionalized Bicyclo [3.3.1]nonanes

- Application Summary : The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products due to its exceptional characteristics. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

- Methods of Application : This review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues .

- Results or Outcomes : The review provides a comprehensive overview of the anticancer activities of few selective compounds .

-

Enantioselective Construction of the 8-Azabicyclo [3.2.1]Octane Scaffold: Application in the Synthesis of Tropane Alkaloids

- Application Summary : The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

- Methods of Application : The review compiles the most relevant achievements in the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

- Results or Outcomes : The review provides a comprehensive overview of the synthesis of tropane alkaloids .

-

Different Routes for the Construction of Biologically Active Diversely Functionalized Bicyclo [3.3.1]nonanes

- Application Summary : The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products due to its exceptional characteristics. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

- Methods of Application : This review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues .

- Results or Outcomes : The review provides a comprehensive overview of the anticancer activities of few selective compounds .

-

Regioselective Ring Openings in the 3,5-dioxa-8-azabicyclo[5.2.0]nonane Ring System

- Application Summary : The study focuses on regioselective ring openings in the 3,5-dioxa-8-azabicyclo[5.2.0]nonane ring system .

- Methods of Application : The article discusses the methods used for regioselective ring openings .

- Results or Outcomes : The results of the study are discussed in the article .

Safety And Hazards

The safety data sheet for 8-Azabicyclo[5.2.0]nonane indicates that it is harmful if swallowed and may cause respiratory irritation . It also causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The future directions for the research and application of 8-Azabicyclo[5.2.0]nonane are promising. For instance, the synthesis of 2-azabicyclo[3.3.1]nonanes is a focus of synthetic studies of the macrocyclic diamine alkaloids, sarain A and madangamines . These alkaloids have a nitrogen-containing tricyclic core fused with two macrocyclic rings . The unique strategies employed to construct different structures with additional substituents and functional groups in the target molecule suggest potential future directions for the use of 8-Azabicyclo[5.2.0]nonane .

Propiedades

IUPAC Name |

8-azabicyclo[5.2.0]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-7-6-9-8(7)5-3-1/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVUJYHRYYMVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNC2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311918 | |

| Record name | 8-Azabicyclo[5.2.0]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azabicyclo[5.2.0]nonane | |

CAS RN |

39872-95-2 | |

| Record name | 8-Azabicyclo[5.2.0]nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39872-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azabicyclo[5.2.0]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

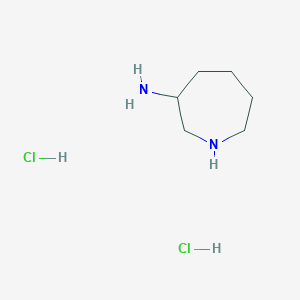

![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)